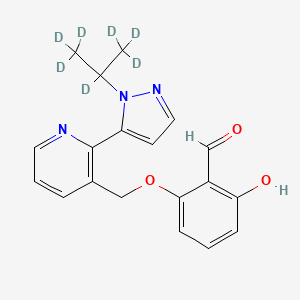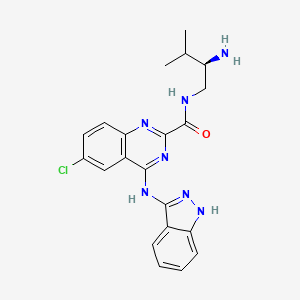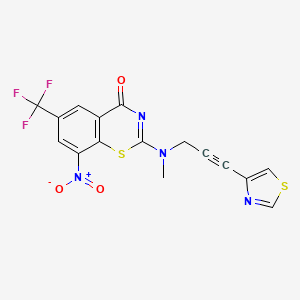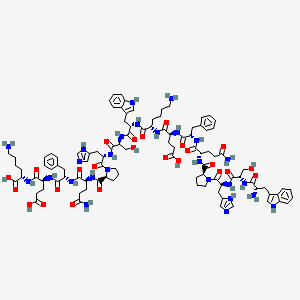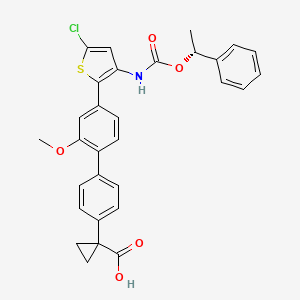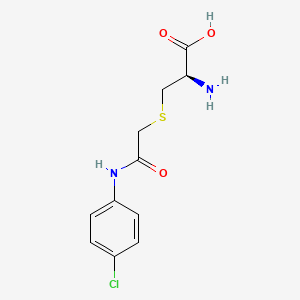
Urease-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urease-IN-12 is a potent inhibitor of the enzyme urease, which is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction that plays a critical role in the nitrogen cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-12 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Urease-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Urease-IN-12 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of urease in various biological processes.
Medicine: Potential therapeutic agent for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Industry: Used in agriculture to control urease activity in soil, thereby improving nitrogen utilization and reducing environmental pollution.
Mechanism of Action
Urease-IN-12 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea. This inhibition disrupts the nitrogen cycle and affects the survival and virulence of urease-producing organisms.
Comparison with Similar Compounds
Similar Compounds
Acetohydroxamic Acid: Another urease inhibitor used in the treatment of urinary tract infections.
Thiourea: A well-known urease inhibitor with applications in agriculture and medicine.
Triazolothiadiazoles and Triazolothiadiazines: Recently identified potent urease inhibitors with promising therapeutic potential.
Uniqueness of Urease-IN-12
This compound stands out due to its high potency and specificity for the urease enzyme. Its unique chemical structure allows for strong binding to the active site, making it a highly effective inhibitor. Additionally, its stability and low toxicity make it a suitable candidate for various applications in research and industry.
Properties
Molecular Formula |
C11H13ClN2O3S |
|---|---|
Molecular Weight |
288.75 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-(4-chloroanilino)-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13ClN2O3S/c12-7-1-3-8(4-2-7)14-10(15)6-18-5-9(13)11(16)17/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
SMNBHKUGMJVEIN-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CSC[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


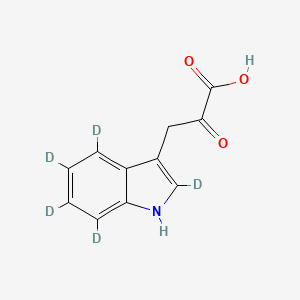
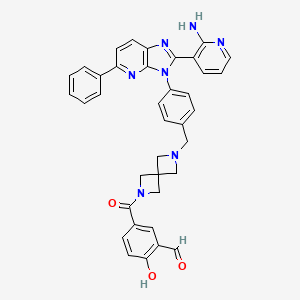
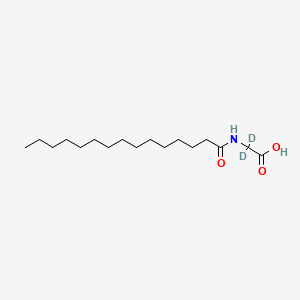
![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-N,3,3-trimethylbutanamide](/img/structure/B12374340.png)
![1-[3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B12374341.png)
![(3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol](/img/structure/B12374347.png)
